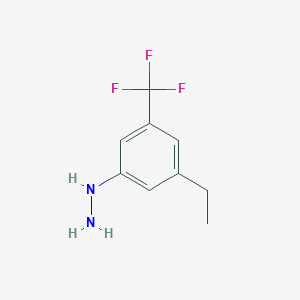

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine

Descripción

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by an ethyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of trifluoromethyl-substituted heterocycles such as pyrazoles, indoles, and triazoles. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery .

Key physicochemical properties include:

Propiedades

Fórmula molecular |

C9H11F3N2 |

|---|---|

Peso molecular |

204.19 g/mol |

Nombre IUPAC |

[3-ethyl-5-(trifluoromethyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2/c1-2-6-3-7(9(10,11)12)5-8(4-6)14-13/h3-5,14H,2,13H2,1H3 |

Clave InChI |

PUDOUJQOMUDEFD-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=CC(=C1)NN)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydrazone intermediate. This intermediate is then reduced to yield the desired hydrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Aplicaciones Científicas De Investigación

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparación Con Compuestos Similares

Structural Analogues

The compound is compared to phenylhydrazines with varying substituents (Table 1):

Key Observations :

- Substituent Position : The 3-ethyl-5-CF₃ substitution in the target compound balances steric hindrance and electronic effects, enabling efficient cyclization reactions. In contrast, 4-CF₃ analogues (e.g., 1-(4-trifluoromethylphenyl)hydrazine) exhibit reduced reactivity due to para-directing effects .

- Halogen Substituents : Bromo or chloro groups at the 2-position (e.g., [2-Bromo-5-CF₃]phenylhydrazine) increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) but may reduce solubility .

Actividad Biológica

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as pharmaceuticals. This article reviews the biological activity, synthesis, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine can be represented as follows:

This compound features a hydrazine functional group, which is often associated with various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing hydrazine moieties exhibit significant antibacterial properties. For example, studies have shown that fluorinated hydrazones demonstrate potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine may enhance its interaction with bacterial targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine | TBD | E. coli |

| Fluorinated Hydrazone A | 5 | S. aureus |

| Fluorinated Hydrazone B | 10 | P. aeruginosa |

The mechanism by which 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine exerts its biological effects may involve the inhibition of key enzymes or receptors in microbial cells. For instance, similar compounds have been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity . The trifluoromethyl group is hypothesized to enhance binding affinity to these biological targets due to its electronegative nature.

Case Study 1: Antibacterial Efficacy

In a study conducted by Raache et al., various hydrazone derivatives were synthesized, including those with trifluoromethyl substitutions. The study revealed that these derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC value lower than that of standard antibiotics like kanamycin .

Case Study 2: Synthesis and Evaluation

A systematic evaluation was performed on the synthesis of hydrazones from aryl hydrazines and various carbonyl compounds. The resulting products were tested for their antibacterial properties, revealing that the incorporation of trifluoromethyl groups significantly improved their potency . This suggests that 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine could be a valuable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.